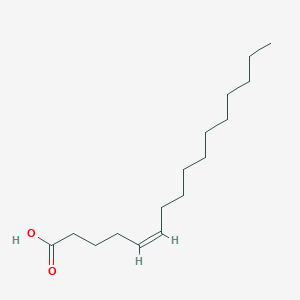
5Z-hexadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5Z-hexadecenoic acid typically involves the use of specific reagents and catalysts to achieve the desired configuration of the double bond. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation, to produce the compound in large quantities. These methods leverage the metabolic pathways of specific microorganisms to convert simple substrates into the desired fatty acid. The use of genetically engineered microorganisms can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols, forming esters under acidic or enzymatic conditions. This reaction is fundamental for modifying solubility and stability in industrial applications .
Example Reaction:
5Z Hexadecenoic acid+MethanolH+Methyl 5Z hexadecenoate+H2O
Key Conditions:
Epoxidation
The double bond reacts with peracids or enzymatic systems to form epoxides. A lipase-mediated epoxidation using Candida antarctica lipase B and hydrogen peroxide provides an eco-friendly route :
Reaction Pathway:
-
Epoxidation:
5Z Hexadecenoic acid+H2O2Lipase B5 6 Epoxyhexadecanoic acid -
Lactonization: Heating the epoxide in cyclohexane induces intramolecular esterification, yielding threo-6-hydroxy-5-hexadecanolide .
Optimized Conditions:
-
Solvent: Cyclohexane.
-
Temperature: Room temperature (epoxidation), reflux (lactonization).
Acetylation
The hydroxyl group in the lactone derivative undergoes acetylation to form acetoxy derivatives, enhancing lipophilicity for pharmaceutical applications :
Reaction:
Threo 6 hydroxy 5 hexadecanolide+Ac2OPyridineThreo 6 acetoxy 5 hexadecanolide
Conditions:
Comparative Reactivity with Structural Analogs
The position and geometry of the double bond significantly influence reactivity:
Biological Interactions
While not a direct chemical reaction, this compound interacts with enzymes in lipid metabolism:
Scientific Research Applications
Lipidomic Studies
5Z-hexadecenoic acid plays a significant role in lipidomic research, particularly in the study of monounsaturated fatty acids (MUFA) and their positional isomers. Research indicates that this fatty acid can influence membrane fluidity and cellular metabolism, which are critical factors in cancer research. For instance, studies have demonstrated that supplementation with this compound affects the lipid composition of colon cancer cells, contributing to insights into cancer cell biology and potential therapeutic strategies .
Enzymatic Activity and Metabolism
The conversion of palmitic acid to this compound via delta-6 desaturase enzymes has been investigated in various cell models. This enzymatic pathway is crucial for understanding fatty acid metabolism and its implications for human health. The ability to synthesize this fatty acid from saturated precursors highlights its relevance in metabolic studies related to obesity and metabolic disorders .
Nutritional Studies
As a component of dietary fats, this compound is studied for its impact on human health. Its presence in certain food sources raises questions about its nutritional benefits, including its role in cardiovascular health. Research has shown that diets rich in specific unsaturated fatty acids can influence lipid profiles and reduce the risk of heart disease .
Skin Care Products
This compound is increasingly used in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture, making it a valuable ingredient in moisturizers and creams. Studies have indicated that formulations containing this fatty acid can enhance skin barrier function and provide anti-inflammatory benefits .
Stability and Efficacy Testing
In cosmetic science, the stability of formulations containing this compound is rigorously tested to ensure safety and effectiveness. Regulatory guidelines require extensive testing to evaluate the performance of such products on human skin, including assessments of irritation and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of 5Z-hexadecenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism and signaling. The compound may also interact with cell membrane receptors, influencing cellular responses and physiological processes. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
5Z-hexadecenoic acid can be compared with other long-chain fatty acids, such as:
Palmitoleic acid (9Z-hexadecenoic acid): Similar in structure but with the double bond at the 9th position.
Oleic acid (9Z-octadecenoic acid): Contains an 18-carbon chain with a double bond at the 9th position.
Linoleic acid (9Z,12Z-octadecadienoic acid): Contains two double bonds at the 9th and 12th positions
The uniqueness of this compound lies in its specific double bond configuration and its potential biological activities, which may differ from those of other similar fatty acids.
Properties
CAS No. |
7056-90-8 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(Z)-hexadec-5-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h11-12H,2-10,13-15H2,1H3,(H,17,18)/b12-11- |
InChI Key |
KVXIRQZWCOAYRD-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















